(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid
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Overview
Description
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid is a synthetic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of benzyloxy groups and a carbonyl functional group, making it a versatile intermediate in organic synthesis. It is often used in the preparation of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors . The carbonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzylamines: Compounds with benzyl-protected amino groups.
tert-Butyloxycarbonyl-protected amino acids: Compounds with tert-butyloxycarbonyl (Boc) protecting groups.
α,β-Unsaturated carbonyl compounds: Compounds with α,β-unsaturated carbonyl groups.
Uniqueness
(S)-6-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-6-oxohexanoic acid is unique due to its specific combination of benzyloxy and carbonyl functional groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial production.
Properties
Molecular Formula |
C21H23NO6 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5S)-6-oxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H23NO6/c23-19(24)13-7-12-18(20(25)27-14-16-8-3-1-4-9-16)22-21(26)28-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,24)/t18-/m0/s1 |
InChI Key |
ZQYUTOVEKMPVCF-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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